Currently, there is limited publicly available research specifically focusing on the applications of 2,6-Dimethoxytoluene in scientific research. It is primarily available for purchase from chemical suppliers as a research chemical, often with the disclaimer "For Research Use Only" [, , ]. This suggests that the scientific community is still exploring its potential uses, and substantial published research is lacking.
Based on its chemical structure, 2,6-Dimethoxytoluene possesses certain properties that might be relevant for scientific research:
Due to the limited existing research, pinpointing specific applications of 2,6-Dimethoxytoluene is challenging. However, its availability as a research chemical suggests ongoing scientific exploration. Potential future research directions could involve:
2,6-Dimethoxytoluene is an organic compound with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol. It is also known by its IUPAC name, 1,3-dimethoxy-2-methylbenzene. This compound appears as a solid at room temperature and is characterized by its two methoxy groups located at the 2 and 6 positions of the toluene ring, which influences its chemical properties and reactivity .
Research indicates that 2,6-Dimethoxytoluene exhibits biological activity relevant to various fields:
The synthesis of 2,6-Dimethoxytoluene can be achieved through several methods:
2,6-Dimethoxytoluene finds applications across various industries:
Studies on the interactions of 2,6-Dimethoxytoluene with other compounds reveal its role in complex biochemical pathways. For instance, it has been noted for its involvement in synthesizing volatile phenolic compounds that contribute to the aroma profiles of certain plants. Additionally, environmental factors such as temperature and humidity can influence its stability and efficacy in biological contexts .
Several compounds share structural similarities with 2,6-Dimethoxytoluene. Here are some notable comparisons:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
2,3-Dimethoxytoluene | Methoxy groups at positions 2 and 3 | Different substitution pattern affecting reactivity |
3,4-Dimethoxytoluene | Methoxy groups at positions 3 and 4 | Unique properties due to different methoxy positioning |
3-Methylcatechol | Precursor used in synthesis | Lacks methoxy groups at both positions compared to 2,6-Dimethoxytoluene |
Uniqueness: The specific substitution pattern of 2,6-Dimethoxytoluene imparts distinct chemical and physical properties compared to its isomers. This uniqueness enhances its value in synthetic chemistry and research applications .
Irritant